molecular formula C18H11N3O6 B15009876 1-[(E)-2-(2,4,6-trinitrophenyl)ethenyl]naphthalene

1-[(E)-2-(2,4,6-trinitrophenyl)ethenyl]naphthalene

Cat. No.: B15009876
M. Wt: 365.3 g/mol
InChI Key: ZSNMVMORHNSCLD-CMDGGOBGSA-N
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Description

1-[(E)-2-(2,4,6-trinitrophenyl)ethenyl]naphthalene is an organic compound characterized by the presence of a naphthalene ring substituted with a 2-(2,4,6-trinitrophenyl)ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-2-(2,4,6-trinitrophenyl)ethenyl]naphthalene typically involves the reaction of 2,4,6-trinitrobenzaldehyde with naphthalene derivatives under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the condensation reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

1-[(E)-2-(2,4,6-trinitrophenyl)ethenyl]naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic aromatic substitution reactions are common, where nucleophiles replace nitro groups on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of amines or hydroxyl derivatives.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

1-[(E)-2-(2,4,6-trinitrophenyl)ethenyl]naphthalene has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(E)-2-(2,4,6-trinitrophenyl)ethenyl]naphthalene involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. Additionally, the compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,1-Diphenyl-2-(2,4,6-trinitrophenyl)hydrazine: Similar in structure but contains a hydrazine group instead of an ethenyl group.

    2,4,6-Trinitrophenylhydrazine: Contains a hydrazine group directly attached to the trinitrophenyl ring.

    2,4,6-Trinitrophenylacetone: Contains an acetone group attached to the trinitrophenyl ring.

Uniqueness

1-[(E)-2-(2,4,6-trinitrophenyl)ethenyl]naphthalene is unique due to its specific substitution pattern and the presence of both a naphthalene ring and a trinitrophenyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C18H11N3O6

Molecular Weight

365.3 g/mol

IUPAC Name

1-[(E)-2-(2,4,6-trinitrophenyl)ethenyl]naphthalene

InChI

InChI=1S/C18H11N3O6/c22-19(23)14-10-17(20(24)25)16(18(11-14)21(26)27)9-8-13-6-3-5-12-4-1-2-7-15(12)13/h1-11H/b9-8+

InChI Key

ZSNMVMORHNSCLD-CMDGGOBGSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=C/C3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=CC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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